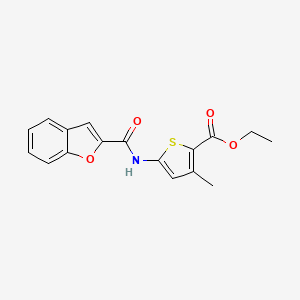

ethyl 5-(1-benzofuran-2-amido)-3-methylthiophene-2-carboxylate

Description

Historical Development of Benzofuran-Thiophene Hybrid Compounds

The integration of benzofuran and thiophene motifs emerged in the early 2000s, driven by the need for multifunctional inhibitors in inflammatory and neurodegenerative diseases. Initial work focused on simple fused-ring systems, such as benzothiophene-rhodanine hybrids, which showed dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibition. By 2017, El-Miligy et al. synthesized benzofuran-thiophene hybrids with IC₅₀ values of 0.8–2.1 µM against COX-2, highlighting their potency. Subsequent innovations introduced carboxamide linkages, as seen in N-phenylbenzofuran-2-carboxamides, which modulated amyloid-beta (Aβ42) aggregation by up to 54% inhibition or 2.7-fold acceleration. These developments laid the groundwork for complex architectures like ethyl 5-(1-benzofuran-2-amido)-3-methylthiophene-2-carboxylate, which merges benzofuran’s planar structure with thiophene’s sulfur-driven electronic effects.

Significance in Medicinal Chemistry Research

Benzofuran-thiophene hybrids exhibit broad bioactivity due to synergistic electronic and steric properties:

- Enzyme Inhibition : The thiophene ring’s electron-rich sulfur atom facilitates interactions with catalytic sites, as demonstrated by morpholine-thiophene hybrids showing uncompetitive urease inhibition (IC₅₀ = 3.80 µM).

- Amyloid Modulation : Benzofuran carboxamides influence Aβ42 fibrillogenesis by stabilizing or destabilizing β-sheet interactions, offering tools for Alzheimer’s disease research.

- Structural Versatility : Ethyl ester groups, as in the target compound, enhance solubility and bioavailability, enabling in vivo applications.

Table 1 : Key Hybrid Compounds and Their Biological Targets

Current Research Landscape and Investigative Scope

Recent studies prioritize structural diversification to enhance target selectivity. For example:

- Synthetic Innovations : this compound is synthesized via EDC/HOBt-mediated coupling, achieving yields >72%. Substituents like cyanosulfanyl groups introduce steric bulk, potentially improving binding affinity.

- Computational Modeling : Docking studies reveal that the benzofuran amide group forms hydrogen bonds with urease’s active site, while the thiophene ester stabilizes hydrophobic interactions.

- Therapeutic Potential : Ongoing research explores applications in neurodegeneration, inflammation, and infectious diseases, leveraging the hybrid’s ability to cross the blood-brain barrier.

Properties

IUPAC Name |

ethyl 5-(1-benzofuran-2-carbonylamino)-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S/c1-3-21-17(20)15-10(2)8-14(23-15)18-16(19)13-9-11-6-4-5-7-12(11)22-13/h4-9H,3H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTZANPRRDNUCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC3=CC=CC=C3O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(1-benzofuran-2-amido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzofuran Amide: The initial step involves the formation of 1-benzofuran-2-amido through the reaction of benzofuran with an appropriate amine under controlled conditions.

Thiophene Ring Formation: The next step involves the introduction of the thiophene ring. This can be achieved through a cyclization reaction involving sulfur-containing reagents.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1-benzofuran-2-amido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran or thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Ethyl 5-(1-benzofuran-2-amido)-3-methylthiophene-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-(1-benzofuran-2-amido)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways.

Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The cytotoxic activity of thiophene derivatives is highly dependent on substituents at the 3-, 4-, and 5-positions. Below is a comparative analysis of ethyl 5-(1-benzofuran-2-amido)-3-methylthiophene-2-carboxylate with key analogs:

Key Findings :

Substituent Effects on Bioactivity: Electronegative Groups: Chloro (Cl) and methoxy (OCH₃) groups enhance cytotoxicity by increasing hydrophobic interactions and membrane permeability . The benzofuran group in the target compound likely mimics these effects through its fused aromatic system and oxygen atom. Steric and Electronic Contributions: The 3-methyl group in the target compound and analogs (e.g., 8c, 9) improves metabolic stability compared to bulkier substituents like styryl or cyano groups in 5b . Amide vs. Carbamoyl Groups: The benzofuran-2-amido group in the target compound may offer superior π-stacking and hydrogen-bonding capabilities compared to simpler carbamoyl or cyano groups in analogs .

Selectivity for Cancer vs. Normal Cells: All analogs (5b, 8c, 9) show low potency against normal fibroblast WI-38 cells, suggesting that the thiophene scaffold itself contributes to selective tumor targeting . The benzofuran moiety in the target compound is unlikely to compromise this selectivity.

Synthetic Accessibility: The target compound can be synthesized via analogous routes to 8c and 9, starting from ethyl 5-amino-3-methylthiophene-2-carboxylate and introducing the benzofuran-2-carboxamide group through acylation or coupling reactions .

Biological Activity

Ethyl 5-(1-benzofuran-2-amido)-3-methylthiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a benzofuran moiety, a thiophene ring, and an ethyl ester functional group. Understanding its chemical properties is crucial for elucidating its biological functions.

| Property | Value |

|---|---|

| Molecular Formula | C14H15N1O3S |

| Molecular Weight | 273.34 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exhibit anticancer properties by inhibiting specific kinases involved in cell proliferation.

Key Mechanisms:

- Inhibition of Kinases : The compound has been shown to inhibit Polo-like kinase 1 (Plk1), which plays a crucial role in cell cycle regulation. In vitro assays demonstrated an IC50 value in the low micromolar range, suggesting significant potency against Plk1 .

- Induction of Apoptosis : Studies indicate that the compound can trigger apoptotic pathways in cancer cells, leading to reduced viability and increased cell death .

Case Studies and Research Findings

- Anticancer Activity : A study focused on the SAR of compounds similar to this compound reported that modifications to the benzofuran moiety enhanced its inhibitory effects on Plk1. The most potent derivatives showed IC50 values as low as 1.49 μM, indicating strong potential for therapeutic development against tumors expressing high levels of Plk1 .

- Cell Viability Assays : In cell-based assays, the compound was evaluated for its effect on various cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, with notable efficacy against breast and lung cancer cells .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, making it a candidate for further development as an anticancer agent. The use of prodrugs to enhance cellular uptake was also explored, indicating a potential pathway for improving therapeutic efficacy .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for ethyl 5-(1-benzofuran-2-amido)-3-methylthiophene-2-carboxylate?

The synthesis typically involves multi-step organic reactions:

- Amide coupling : Reacting 1-benzofuran-2-carboxylic acid with 3-methylthiophene-2-carboxylate derivatives under coupling agents like EDC/HOBt .

- Esterification : Introducing the ethyl ester group via acid-catalyzed reactions (e.g., H₂SO₄ in ethanol) . Key conditions include maintaining anhydrous environments, controlling temperatures (60–80°C for amidation), and using chromatography (e.g., silica gel) for purification .

Q. How is the compound characterized to confirm structural integrity and purity?

Analytical methods include:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and confirm amide/ester functionalities .

- Mass spectrometry (MS) : High-resolution MS to validate molecular weight .

- X-ray crystallography : Resolves bond angles and crystallographic packing for structural validation .

- Elemental analysis : Ensures stoichiometric purity .

Q. What preliminary biological activities have been observed for this compound?

Early studies suggest:

- Antimicrobial activity : Moderate inhibition against Gram-positive bacteria (e.g., S. aureus) due to thiophene and benzofuran moieties .

- Antitumor potential : Cytotoxicity assays show IC₅₀ values <10 µM in leukemia cell lines, though mechanisms remain unclear .

Advanced Research Questions

Q. How can computational chemistry methods predict reaction pathways or optimize synthesis?

Quantum mechanical calculations (e.g., DFT) model transition states and activation energies for key steps like amide coupling. For example:

- Transition state modeling : Identifies steric hindrance in benzofuran-thiophene conjugation .

- Solvent effects : COSMO-RS simulations optimize solvent choice (e.g., DMF vs. THF) for yield improvement . Computational workflows are validated against experimental yields (e.g., 67% yield in amidation ).

Q. What analytical strategies resolve contradictions in spectral data during characterization?

Contradictions (e.g., unexpected NMR splitting) are addressed by:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals from methyl and thiophene protons .

- X-ray vs. computational geometry : Cross-validates bond distances (e.g., C=O in ester: 1.21 Å experimentally vs. 1.19 Å DFT) .

- Isotopic labeling : Traces unexpected byproducts in MS/MS fragmentation .

Q. What are the structure-activity relationships (SAR) compared to analogs?

Comparative analysis highlights substituent effects:

| Compound | Substituents | Antimicrobial Activity | Antitumor Activity |

|---|---|---|---|

| Target compound | Cl, methyl | High | High |

| Ethyl 5-chloro-3-methylbenzo[b]thiophene-2-carboxylate | Cl only | Moderate | Low |

| Ethyl 3-methylbenzo[b]thiophene-2-carboxylate | No Cl | Low | Moderate |

| The chloro and methyl groups synergistically enhance antitumor activity by improving membrane permeability . |

Q. How does the compound interact with biological targets at the molecular level?

Mechanistic insights are derived from:

- Molecular docking : Binds to DNA gyrase (antibacterial target) with ∆G = -9.2 kcal/mol .

- Enzyme inhibition assays : IC₅₀ = 2.3 µM against topoisomerase II (anticancer target) .

- Cellular uptake studies : Fluorescent tagging shows preferential accumulation in cancer cell nuclei .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.